(6-Bromo-3,4-dihydro-2h-chromen-2-yl)methanol

Description

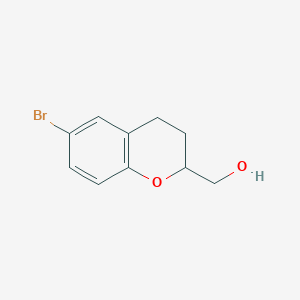

Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-3,4-dihydro-2H-chromen-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVBRKJDXWPIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)OC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248190 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-55-0 | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 3,4 Dihydro 2h Chromen 2 Yl Methanol and Analogous Chromanols

Precursor Synthesis and Regioselective Bromination Strategies of Phenols and Related Aryl Systems

The synthesis of the target compound logically commences with a phenol (B47542) precursor, which must be selectively brominated to introduce the bromine atom at the desired position on the aromatic ring. For (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol, this requires the bromination of a phenol at the para-position relative to the hydroxyl group.

Achieving high regioselectivity in the bromination of phenols can be challenging due to the strong activating nature of the hydroxyl group, which can lead to multiple substitutions (ortho and para) and over-bromination. mdpi.com Consequently, various methodologies have been developed to control the reaction and favor mono-bromination at the para-position. mdpi.com

Key strategies for regioselective bromination include:

Oxidative Bromination : These methods generate the brominating agent in situ from a bromide salt in the presence of an oxidant. One effective system employs potassium bromide (KBr) with ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagents. mdpi.comnih.gov This approach is noted for its excellent regioselectivity for the para position, use of inexpensive reagents, and mild reaction conditions. mdpi.comnih.gov

Trimethylsilyl Bromide (TMSBr) Systems : A mild and highly regioselective method uses TMSBr in conjunction with sulfoxides that have bulky substituents, such as (4‐ClC₆H₄)₂SO. researcher.life This system, often used in an acetonitrile (B52724) solvent at room temperature, achieves high para-selectivity, potentially through a hydrogen bonding interaction between the thioether byproduct and the phenol's hydroxyl group, which sterically favors bromination at the para-position. researcher.life

Enzymatic Bromination : Biocatalytic approaches using haloperoxidases, such as the vanadate(V)-dependent bromoperoxidase from the brown alga Ascophyllum nodosum, can provide selective para-bromination. chemrxiv.org These reactions typically use a bromide salt and hydrogen peroxide under buffered aqueous conditions and demonstrate a strong preference for para-substitution. chemrxiv.org

Below is a data table comparing various regioselective bromination methods for phenols.

| Method | Reagents | Key Features | Selectivity (para/ortho) |

|---|---|---|---|

| Oxidative Bromination with LDHs | KBr, ZnAl–BrO₃⁻–LDHs | Mild conditions, high atom economy, inexpensive reagents. mdpi.comnih.gov | Excellent, para site is highly favored. mdpi.comnih.gov |

| TMSBr with Bulky Sulfoxides | TMSBr, (4‐ClC₆H₄)₂SO | Mild, recyclable thioether byproduct, no column chromatography needed. researcher.life | High (up to 99/1). researcher.life |

| Enzymatic Bromination | NaBr, H₂O₂, Vanadium Bromoperoxidase | Aqueous conditions, high selectivity. chemrxiv.org | Highly selective for para-bromination. chemrxiv.org |

Cyclization Reactions to Form the Dihydrochromene Ring System

Once the appropriately substituted 4-bromophenol (B116583) is obtained, the next critical step is the formation of the 3,4-dihydro-2H-chromene (or chroman) ring. This heterocyclic system is typically constructed via an annulation reaction that joins the phenol with a three-carbon unit, leading to the formation of the oxygen-containing ring.

Several catalytic methods are available for this transformation:

Acid-Catalyzed Cyclization : Lewis and Brønsted acids are commonly used to catalyze the reaction between a phenol and an α,β-unsaturated aldehyde (e.g., acrolein) or an allylic alcohol. This proceeds via an initial reaction at the phenolic oxygen (O-alkylation) or the aromatic ring (C-alkylation), followed by an intramolecular ring closure. taylorandfrancis.com For example, triflimide has been shown to catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to form chromane (B1220400) structures under mild conditions. chemrxiv.org

Transition Metal Catalysis : Various transition metals, including iron(III), rhodium, and palladium, can catalyze the cyclization. taylorandfrancis.comorganic-chemistry.org For instance, iron(III) chloride can catalyze the reaction of 2-propargylphenol derivatives to yield chromenes through a 6-endo-dig cyclization. taylorandfrancis.com

Oxa-Michael Addition : An intramolecular Oxa-Michael addition is a key strategy for forming the chroman ring. nih.gov This reaction involves the conjugate addition of the phenolic hydroxyl group to an α,β-unsaturated carbonyl or nitro group tethered to the aromatic ring. This can be promoted by bases or bifunctional catalysts like aminoboronic acids. organic-chemistry.orgnih.gov

The choice of catalyst and reaction partner can influence the substitution pattern and stereochemistry of the resulting dihydrochromene ring.

| Cyclization Strategy | Typical Reagents/Catalysts | Reaction Type |

|---|---|---|

| Acid-Catalyzed Annulation | Triflimide (Tf₂NH), Lewis Acids (e.g., ZnCl₂) | Reaction of phenols with alkenes or allylic alcohols. chemrxiv.org |

| Transition Metal Catalysis | FeCl₃, Rh complexes, Pd complexes | Cyclization of functionalized phenols (e.g., 2-propargylphenols). taylorandfrancis.comorganic-chemistry.org |

| Intramolecular Oxa-Michael Addition | Bases (e.g., DIPA), Aminoboronic acids | Ring closure of a phenol with a tethered α,β-unsaturated system. organic-chemistry.orgnih.gov |

Introduction of the Methanol (B129727) Moiety onto the Dihydrochromene Core

The target molecule features a hydroxymethyl group (–CH₂OH) at the C-2 position. wikipedia.org A common and effective synthetic strategy to introduce this functional group involves the reduction of a carboxylic acid or an ester group at the C-2 position of the chroman ring.

This two-step approach would involve:

Synthesis of a Chroman-2-Carboxylic Acid Intermediate : A key precursor, 6-bromo-3,4-dihydro-2H-chromene-2-carboxylic acid, can be synthesized. For instance, methods exist for preparing related chromone-2-carboxylic acids, such as the microwave-assisted reaction of a 2'-hydroxyacetophenone (B8834) with ethyl oxalate (B1200264) in the presence of a base, followed by acid-catalyzed cyclization and saponification. nih.gov A subsequent reduction of the C2-C3 double bond would yield the desired saturated chroman ring system.

Reduction of the Carboxylic Acid : The carboxylic acid group is then reduced to a primary alcohol. This transformation is challenging compared to the reduction of other carbonyl compounds but can be achieved with powerful reducing agents. nih.govlibretexts.org

Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent for the direct reduction of carboxylic acids to primary alcohols. libretexts.org

Borane (BH₃) , often used as a complex with tetrahydrofuran (B95107) (BH₃/THF), is another highly effective reagent for this conversion and is known for its selectivity for carboxylic acids in the presence of other functional groups. stackexchange.com

More recently, catalytic methods using earth-abundant metals have been developed. For example, a manganese(I) complex, [MnBr(CO)₅], can catalyze the hydrosilylation and reduction of carboxylic acids using phenylsilane (B129415) (PhSiH₃) as the reducing agent. nih.gov

This sequence provides a reliable pathway to install the required (hydroxymethyl) group at the C-2 position of the 6-bromo-dihydrochromene core.

Stereoselective Synthesis of Enantiomers of this compound

The C-2 carbon of this compound is a stereocenter, meaning the compound exists as a pair of enantiomers (R and S). The synthesis of a single enantiomer requires a stereoselective approach.

Several strategies can be employed to achieve this:

Asymmetric Catalysis : Chiral catalysts can be used to induce enantioselectivity during the ring-forming step. For example, rhodium-catalyzed asymmetric transfer hydrogenation of chromanones can produce enantiomerically enriched chromanols. organic-chemistry.org Similarly, palladium-catalyzed asymmetric allylic etherification using chiral ligands can yield chromans with stereocontrol at the C-2 position. researcher.life

Kinetic Resolution : This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the reacted product. N-heterocyclic carbene (NHC) catalysis has been used for the kinetic resolution of racemic 2-aryl-3-nitro-2H-chromenes. rsc.org A rhodium-catalyzed asymmetric hydrogenation has also been developed for the kinetic resolution of 2-substituted 3-nitro-2H-chromenes, yielding products with excellent enantiomeric excess (ee). nih.gov

Enzymatic Resolution : Biocatalysis offers a powerful method for resolving racemic mixtures. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing the resulting ester and the unreacted alcohol enantiomer to be separated. rsc.org This approach could be applied to a racemic mixture of this compound or a suitable precursor to isolate a single enantiomer. rsc.org

Green Chemistry Approaches and Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgnih.gov

Key green approaches relevant to this synthesis include:

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. nih.gov The use of heterogeneous catalysts, such as the AlPMo₁₂O₄₀/Carbon catalyst for chromanol synthesis, is advantageous as it simplifies product purification and allows for catalyst recycling. organic-chemistry.org The use of biocatalysts, like enzymes (lipases, peroxidases), for bromination and stereoselective steps operates under mild, aqueous conditions and offers high selectivity. chemrxiv.orgrsc.orgnih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Cascade or one-pot reactions, where multiple transformations occur in a single reaction vessel, can improve atom economy and reduce waste from intermediate workups and purifications. oup.com

Safer Solvents and Reagents : Green chemistry encourages the use of less hazardous solvents and reagents. nih.gov This includes replacing toxic solvents like benzene (B151609) with safer alternatives such as toluene (B28343) or using solvent-free conditions where possible. nih.gov The use of in situ generated brominating agents from bromide salts avoids the handling of highly corrosive and toxic molecular bromine. mdpi.com

Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Performing reactions at ambient temperature and pressure, when possible, also contributes to energy efficiency. nih.gov

By integrating these strategies, the synthesis of this compound can be made more sustainable and environmentally benign.

Chemical Transformations and Derivatization of the 6 Bromo 3,4 Dihydro 2h Chromen 2 Yl Methanol Scaffold

Reactions at the Primary Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The primary hydroxyl group attached to the C2 position of the dihydrochromene ring is a key site for functionalization. Standard organic transformations applicable to primary alcohols can be readily employed to introduce a variety of functional groups, thereby modifying the molecule's steric and electronic properties.

Esterification: The hydroxyl group can be converted into an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions (e.g., using DCC/DMAP or acid catalysis). For instance, the formation of dithiocarbamate (B8719985) esters from related brominated chromene structures has been reported, indicating that the hydroxyl moiety is amenable to ester formation. This transformation is useful for installing diverse acyl groups.

Etherification: Williamson ether synthesis provides a classical route to ethers from the corresponding alkoxide. Treatment of (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol with a strong base, such as sodium hydride, generates the nucleophilic alkoxide, which can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. This reaction allows for the introduction of various alkyl or aryl-alkyl substituents.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically yield the corresponding aldehyde, (6-Bromo-3,4-dihydro-2H-chromen-2-yl)carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), will further oxidize the alcohol to the carboxylic acid, (6-Bromo-3,4-dihydro-2H-chromen-2-yl)carboxylic acid. These oxidized derivatives serve as crucial intermediates for further synthetic elaborations, such as imine formation, Wittig reactions, or amide couplings.

Table 1: Representative Reactions at the Primary Hydroxyl Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Acyl chloride, Pyridine, CH₂Cl₂ | Ester |

| Etherification | 1. NaH, THF; 2. Alkyl halide (R-X) | Ether |

| Oxidation to Aldehyde | PCC or DMP, CH₂Cl₂ | Aldehyde |

| Oxidation to Carboxylic Acid | KMnO₄ or Jones Reagent, Acetone/H₂O | Carboxylic Acid |

Electrophilic Aromatic Substitution on the Brominated Phenyl Ring and its Impact on Reactivity

The benzene (B151609) ring of the dihydrochromene scaffold is subject to electrophilic aromatic substitution (EAS), a fundamental process for introducing new substituents onto the aromatic core. The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents: the bromine atom and the cyclic ether (alkoxy) group.

The alkoxy group at C1 is a powerful activating group and is ortho, para-directing. It strongly enhances the nucleophilicity of the aromatic ring, particularly at the C5 and C7 positions. Conversely, the bromine atom at C6 is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of resonance electron donation from its lone pairs. masterorganicchemistry.comnih.gov

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂), a versatile functional group that can be reduced to an amine or act as a powerful electron-withdrawing group.

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can introduce an additional halogen atom. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, install alkyl or acyl groups, respectively, expanding the carbon framework of the molecule.

The introduction of new substituents via EAS significantly alters the electronic landscape and steric environment of the molecule, which in turn influences its potential for further derivatization, particularly in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization of the Bromoarene

The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The primary hydroxyl group may require protection (e.g., as a silyl (B83357) ether) to prevent interference with the catalyst or base in some cases.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govmdpi.com It is a highly versatile method for forming biaryl structures or for introducing alkyl, alkenyl, or alkynyl groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgrsc.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org This method is invaluable for synthesizing arylalkynes, which are important precursors for many complex molecules.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new, more substituted alkene. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org This reaction provides a direct method for the arylation of double bonds.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on the 6-Bromo Scaffold

| Reaction | Coupling Partner | Catalyst System (Typical) | Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-dihydrochromene |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-dihydrochromene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Et₃N | 6-Alkenyl-dihydrochromene |

Nucleophilic Substitution Reactions Involving the Bromine Atom

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the this compound scaffold is generally not a viable synthetic route. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. The dihydrochromene ring lacks such activating groups; the ether oxygen is an electron-donating group, which disfavors the reaction.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. However, this pathway requires exceptionally strong bases, such as sodium amide (NaNH₂) or potassium tert-butoxide, under harsh conditions. chemistrysteps.com Such conditions are incompatible with the primary alcohol functionality present in the molecule and would likely lead to decomposition or undesired side reactions.

Therefore, for the practical substitution of the bromine atom with nucleophiles like amines, alcohols, or thiols, chemists rely on the transition metal-catalyzed cross-coupling reactions described in the previous section (e.g., Buchwald-Hartwig amination for C-N bond formation, or related catalytic systems for C-O and C-S bond formation). These catalyzed reactions bypass the high-energy intermediates of traditional nucleophilic aromatic substitution pathways.

Ring-Opening and Rearrangement Reactions of the Dihydrochromene System

The 3,4-dihydro-2H-chromene ring is a cyclic benzyl ether, which is generally stable under a wide range of reaction conditions, including those used for electrophilic aromatic substitution and palladium-catalyzed cross-coupling. However, under specific and often harsh conditions, the ether linkage can be cleaved, or the ring system can undergo rearrangement.

Acid-catalyzed cleavage of the C-O bond is a possibility, particularly with strong protic acids (e.g., HBr, HI) or Lewis acids, which could lead to a ring-opened phenolic structure. The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack at the benzylic C4 position or the less hindered C2 position.

Base-induced ring-opening is less common for this type of saturated ether but could potentially be initiated by strong organometallic bases that might promote elimination or rearrangement pathways. wiley-vch.de Reactions that proceed through rearrangement are often driven by the formation of a more stable carbocation or the release of ring strain. libretexts.org For the dihydrochromene system in this specific molecule, rearrangements like the Pinacol or Baeyer-Villiger are not directly applicable without prior functionalization to introduce the required 1,2-diol or ketone moieties. wiley-vch.de The stability of the six-membered ring and the aromatic system it is fused to means that ring-opening or rearrangement reactions are not typical transformations unless specifically targeted with tailored reagents and conditions.

Functionalization at the Saturated Heterocyclic Ring

The saturated portion of the dihydrochromene scaffold, specifically the methylene (B1212753) groups at C3 and C4, presents opportunities for functionalization through C-H activation or radical-based reactions. These positions are generally less reactive than the aromatic ring or the hydroxyl group.

Reactions at the C4 Position: The C4 position is benzylic, making its C-H bonds weaker and more susceptible to radical reactions.

Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the C4 position. This new halide can then be used in substitution or elimination reactions to introduce further functionality.

Oxidation: Oxidation of the benzylic C4 position to a carbonyl group would yield a 6-bromo-chroman-4-one derivative. This transformation can be achieved with various oxidizing agents, such as chromium trioxide or potassium permanganate. The resulting ketone is a versatile intermediate for a wide array of reactions, including aldol (B89426) condensations, Grignard additions, and reductions.

Reactions at the C3 Position: The C3 position is a simple secondary alkyl position and is less reactive than the benzylic C4. Functionalization at this site is more challenging but can be approached through modern C-H activation strategies. scripps.eduyoutube.com The primary alcohol at the adjacent C2 position could potentially serve as a directing group, guiding a transition metal catalyst (e.g., rhodium or palladium) to selectively activate and functionalize the C-H bonds at C3. nih.gov Such reactions could introduce new alkyl, aryl, or heteroatom substituents directly onto the saturated ring, offering a powerful method for skeletal diversification.

Spectroscopic and Advanced Structural Characterization of 6 Bromo 3,4 Dihydro 2h Chromen 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation (e.g., 2D NMR techniques, Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial verification of the structure. The aromatic region typically displays an ABC spin system for the protons on the substituted benzene (B151609) ring, with chemical shifts and coupling constants influenced by the bromo and alkoxy substituents. The protons on the dihydropyran ring (at C2, C3, and C4) and the hydroxymethyl group present a more complex pattern. The C3 and C4 positions contain diastereotopic methylene (B1212753) protons, which appear as distinct multiplets. The proton at the C2 chiral center (H2) appears as a multiplet, with its coupling to the C3 protons being particularly informative for conformational analysis. scispace.com

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts confirm the presence of the aromatic ring, the aliphatic carbons of the heterocyclic ring, the hydroxymethyl carbon, and the carbon atom bearing the bromine (C6).

Stereochemical and Conformational Assignment: The dihydropyran ring of the chroman scaffold typically adopts a half-chair conformation. researchgate.netresearchgate.net The stereochemical orientation of the methanol (B129727) substituent at C2 (pseudo-axial or pseudo-equatorial) can be determined by analyzing the coupling constants (J-values) between the H2 proton and the two H3 protons. scispace.commdpi.com A large coupling constant (typically 10-15 Hz) indicates a trans-diaxial relationship, while smaller couplings (around 5 Hz) suggest other arrangements, allowing for the assignment of the dominant conformation in solution. scispace.com

2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguous signal assignment and detailed structural analysis.

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity from the C2 proton through the C3 and C4 protons. longdom.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on through-space proximity of protons. wordpress.com NOESY cross-peaks between the C2 proton and protons on the hydroxymethyl group and the C3 position can help confirm the relative stereochemistry and preferred conformation. longdom.orgwordpress.com

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H2 | 3.8 - 4.2 (m) | 75 - 79 | C4, C8a, -CH₂OH |

| H3 | 1.8 - 2.2 (m) | 22 - 26 | C2, C4, C4a |

| H4 | 2.6 - 3.0 (m) | 28 - 32 | C3, C5, C8a |

| H5 | ~7.2 (d) | ~129 | C4, C7, C8a |

| H7 | ~7.1 (dd) | ~129 | C5, C6, C8a |

| H8 | ~6.8 (d) | ~119 | C4a, C6 |

| -CH₂OH | 3.5 - 3.8 (m) | 63 - 67 | C2 |

| -OH | Variable | - | - |

| C4a | - | 120 - 124 | H5, H8 |

| C6 | - | 115 - 118 | H5, H7 |

| C8a | - | 152 - 156 | H2, H4, H8 |

Note: Expected chemical shifts are estimates based on data for analogous chroman derivatives. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and studying the fragmentation behavior of this compound.

Precise Mass Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₀H₁₁BrO₂. The presence of bromine is immediately identifiable due to its characteristic isotopic signature. Bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of almost equal intensity, separated by two mass units, which is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.netnih.gov

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or collision-induced dissociation (CID), the molecule breaks apart in a predictable manner. Key fragmentation pathways for this compound would likely include:

Loss of the hydroxymethyl radical (•CH₂OH): A common cleavage for primary alcohols, leading to a stable oxonium ion.

Loss of water (H₂O): Dehydration is a typical fragmentation pathway for alcohols.

Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyran ring can occur, breaking the C4a-O and C2-C3 bonds, which helps to characterize the heterocyclic portion of the molecule.

Loss of the bromine atom (•Br): Cleavage of the C-Br bond.

| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Description of Fragment |

| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular Ion ([M]⁺•) |

| 211/213 | [C₉H₈BrO]⁺ | Loss of •CH₂OH |

| 198/200 | [C₈H₇Br]⁺• | RDA fragmentation with loss of C₂H₄O₂ |

| 183/185 | [C₇H₄BrO]⁺ | Further fragmentation after RDA |

| 163 | [C₁₀H₁₂O₂]⁺ | Loss of •Br |

Note: The table shows representative fragments; other pathways are possible.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of Key Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic molecular vibrations. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule. The IR spectrum of the target compound is expected to show several key absorption bands:

O-H Stretch: A strong, broad band in the region of 3500-3300 cm⁻¹, characteristic of the alcohol hydroxyl group, often broadened by hydrogen bonding.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydropyran ring and methanol group are found just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). docbrown.info

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

C-O Stretches: Strong bands in the fingerprint region between 1250 cm⁻¹ and 1000 cm⁻¹ correspond to the C-O stretching vibrations of the aryl ether and the primary alcohol.

C-Br Stretch: A weak to medium absorption in the low-frequency region, typically around 600-500 cm⁻¹, is characteristic of the carbon-bromine bond. docbrown.info

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. libretexts.org While IR spectroscopy is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals. For this molecule, Raman spectroscopy would be particularly useful for observing:

Symmetric aromatic ring breathing modes, which often give strong, sharp signals. mdpi.com

The C-Br stretching vibration, which can also be observed in the Raman spectrum.

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H Stretch | Alcohol | 3500-3300 (strong, broad) | Weak |

| Aromatic C-H Stretch | Ar-H | 3100-3000 (medium) | Strong |

| Aliphatic C-H Stretch | C-H | 2960-2850 (medium-strong) | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600-1450 (medium) | Strong |

| C-O Stretch | Ether, Alcohol | 1250-1000 (strong) | Medium |

| C-Br Stretch | Bromoalkane | 600-500 (medium) | Medium-Strong |

X-ray Crystallography for Definitive Structural Analysis and Determination of Absolute Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, a three-dimensional map of electron density can be generated, revealing the precise position of each atom. mdpi.com

This technique provides definitive data on:

Connectivity: It confirms the bonding arrangement of all atoms, validating the proposed structure.

Molecular Geometry: It yields highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Conformation: It reveals the solid-state conformation of the molecule, including the specific pucker of the dihydropyran ring (e.g., half-chair) and the orientation of the substituents. researchgate.net

Absolute Stereochemistry: For a chiral molecule, single-crystal X-ray diffraction can determine the absolute configuration (R or S) at the C2 stereocenter. The presence of the heavy bromine atom facilitates this determination through the phenomenon of anomalous dispersion (Flack parameter analysis), providing an unequivocal assignment without the need for a chiral reference. mdpi.com

Intermolecular Interactions: The analysis also reveals how the molecules pack in the crystal lattice, identifying intermolecular forces such as hydrogen bonds (from the hydroxyl group) and π–π stacking interactions. nih.govresearchgate.net

| Crystallographic Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Unit cell dimensions. | a = 7.1, b = 8.6, c = 25.6 |

| α, β, γ (°) | Unit cell angles. | α = 90, β = 94.6, γ = 90 |

| V (ų) | Volume of the unit cell. | 1556 |

| Z | Number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Note: The values presented are hypothetical, based on data for similar brominated heterocyclic compounds, and serve to illustrate typical reported parameters. nih.gov

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound in solution. These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. encyclopedia.pub

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength (Δε = εL - εR). encyclopedia.pub A non-zero ECD signal, known as a Cotton effect, is only observed for chiral molecules in the vicinity of their UV-Vis absorption bands. The aromatic chromophore in the chroman ring system is the primary contributor to the ECD spectrum. The sign (+ or -) and intensity of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of plane-polarized light as a function of wavelength. The shape of the ORD curve is directly related to the ECD spectrum through the Kronig-Kramers transforms.

Applications:

Enantiomeric Purity: The intensity of the ECD or ORD signal is directly proportional to the concentration and enantiomeric excess (ee) of the sample. These techniques can be used to quantify the enantiomeric purity of a sample.

Absolute Configuration: The absolute configuration of the C2 stereocenter can be determined by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. mdpi.com This is typically achieved using quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govnih.gov By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, the absolute configuration of the synthesized compound can be confidently assigned by matching the experimental spectrum to one of the theoretical predictions. mdpi.comnih.gov

Exploration of Biological Activities of 6 Bromo 3,4 Dihydro 2h Chromen 2 Yl Methanol Derivatives: in Vitro and Mechanistic Insights

In Vitro Anticancer Activity: Cell Line Cytotoxicity and Proposed Mechanisms of Action

Derivatives of the chromene scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. nih.govorientjchem.orgbenthamdirect.com The anticancer potential of these compounds is often evaluated through assays that measure cell viability, such as the MTT assay, and is quantified by the half-maximal inhibitory concentration (IC50). nih.govnih.gov

Research has shown that certain 4-aryl-4H-chromene derivatives exhibit notable potency against cancer cell lines like MCF-7 (breast adenocarcinoma) and PC3 (prostate cancer). benthamdirect.comnih.gov For instance, a derivative with methoxy (B1213986) groups at the ortho and meta positions of the 4-aryl substituent displayed an IC50 value of 40 μM against the PC3 cell line. benthamdirect.comnih.gov Further investigations into the mechanism of action revealed that this compound induces apoptosis, a form of programmed cell death, in PC3 cells. benthamdirect.comnih.gov This apoptotic induction is evidenced by the activation of caspase 3, an increase in reactive oxygen species (ROS) levels, and a higher percentage of early apoptotic cells. benthamdirect.comnih.gov

Other novel chromene derivatives have also shown promising anticancer activity. For example, certain synthesized chromene derivatives exhibited anticancer activity against human colon cancer cell lines (HT-29) that was higher than the reference drug doxorubicin. nih.gov Similarly, other derivatives have shown potent activity against liver cancer cell lines (HepG-2) and breast adenocarcinoma cell lines (MCF-7). nih.gov The cytotoxic activity of some acetoxycoumarin derivatives has also been evaluated, with 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297) showing the highest cytotoxicity in A549 lung cancer and CRL 1548 rat liver cancer cell lines. nih.gov

One of the proposed mechanisms for the anticancer activity of 4H-chromene derivatives is their interaction with tubulin, a key protein in cell division. rsc.orgrsc.org These compounds are known to bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. rsc.orgrsc.org The pattern of substitution on the chromene ring has been found to be important for this activity. rsc.org

Furthermore, some spirobenzo[h]chromene and spirochromane derivatives have been designed and evaluated as potential anticancer agents with dual inhibitory activities against epidermal growth factor receptor (EGFR) and B-RAF kinases, both of which are crucial in cancer cell signaling pathways. researchgate.net

The inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, is another promising strategy in cancer therapy as it can cause G1 arrest of the cell cycle. nih.gov While direct evidence for (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol derivatives as selective CDK4/6 inhibitors is still emerging, the broad anticancer activity of chromenes suggests that exploring their effects on CDKs could be a fruitful area of research. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Chromene Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 4-aryl-4H-chromene with ortho and meta methoxy groups | PC3 (Prostate) | 40 μM | benthamdirect.comnih.gov |

| Chromene derivative 2 | HT-29 (Colon) | More potent than doxorubicin | nih.gov |

| Chromene derivative 5 | HepG-2 (Liver) | More potent than doxorubicin | nih.gov |

| Chromene derivative 6 | MCF-7 (Breast) | More potent than doxorubicin | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | 48.1 μM | nih.gov |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver) | 45.1 μM | nih.gov |

| MNC-1 (2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile) | HeLa (Cervical) | 0.877 µg/mL | rsc.org |

In Vitro Antimicrobial Activity: Evaluation Against Bacterial and Fungal Strains

Chromene derivatives have been investigated for their potential to combat microbial infections. In vitro studies have demonstrated that these compounds possess activity against a range of pathogenic bacteria and fungi. nanobioletters.comiscience.inbac-lac.gc.ca The antimicrobial efficacy is typically assessed by measuring the diameter of the inhibition zone in agar (B569324) well diffusion assays or by determining the minimum inhibitory concentration (MIC). nanobioletters.comnih.gov

A variety of newly synthesized 2-amino-3-cyano-4H-chromene derivatives have shown good to excellent antibacterial activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. nanobioletters.com Similarly, a library of 4H-cromen-4-one derivatives has been screened, with several compounds demonstrating promising antibacterial profiles. iscience.in

In the realm of antifungal activity, certain chromene derivatives have exhibited notable effects. For instance, some 4H-cromen-4-one derivatives have shown excellent antifungal properties. iscience.in A series of novel chromenol derivatives have also been evaluated, with some compounds showing higher activity than the reference drugs ketoconazole (B1673606) and bifonazole (B1667052) against a panel of eight fungi. nih.gov The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov The proposed mechanism for the antifungal action of some of these derivatives is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Chromene Derivatives

| Compound/Derivative Class | Microbial Strain(s) | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-3-cyano-4H-chromenes | Staphylococcus aureus, Escherichia coli | Good to excellent antibacterial activity | nanobioletters.com |

| 4H-Cromen-4-one derivatives | Various bacterial and fungal species | Promising antibacterial and excellent antifungal profiles | iscience.in |

| Chromene azo derivatives | Various microorganisms | Moderate inhibitory activity | nih.gov |

Antioxidant Properties: In Vitro Radical Scavenging and Metal Chelating Assays

The antioxidant potential of this compound derivatives is a significant area of investigation, as oxidative stress is implicated in numerous diseases. The antioxidant activity of these compounds is commonly evaluated using in vitro assays that measure their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, or their capacity to chelate pro-oxidant metal ions. biointerfaceresearch.comraco.catmdpi.com

Studies on various 4H-chromene derivatives have demonstrated their good antioxidant activity when compared to standard antioxidants like ascorbic acid. biointerfaceresearch.com The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. biointerfaceresearch.com

In addition to radical scavenging, metal chelation is an important antioxidant mechanism. mdpi.comrsc.org By binding to transition metal ions such as iron (Fe²⁺) and copper (Cu²⁺), chelating agents can prevent these metals from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals. mdpi.com While specific data on the metal chelating properties of this compound derivatives are not extensively detailed in the provided context, the general antioxidant activity of the broader chromene class suggests this as a potential mechanism. raco.cat

Table 3: Antioxidant Activity of 4H-Chromene Derivatives

| Assay | Compound Class | Result | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 4H-Chromene derivatives | Good antioxidant activity compared to ascorbic acid | biointerfaceresearch.com |

Enzyme Inhibition Studies (e.g., Lipase (B570770), Alpha-Glucosidase, Other Relevant Biological Enzymes)

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. Enzymes such as lipase and alpha-glucosidase are important targets for the management of metabolic disorders like obesity and type 2 diabetes. nih.govmdpi.com

In vitro studies have shown that certain chromane (B1220400) analogs are potent inhibitors of α-glucosidase, an enzyme involved in the digestion of carbohydrates. nih.govnih.gov Some of these analogs exhibited greater inhibitory potency than the standard drug acarbose. nih.gov Kinetic studies have revealed that these compounds can act through a mixed-type inhibition mechanism. nih.gov Similarly, some 6-sulfonamide-2H-chromene derivatives have shown significant inhibitory activity against both α-amylase and α-glucosidase. rsc.org

Pancreatic lipase, a key enzyme in the digestion of dietary fats, has also been identified as a target for chromene derivatives. nih.govmdpi.com Several synthesized chromane analogs have been found to significantly inhibit the catalytic activity of pancreatic lipase. nih.gov

Beyond metabolic enzymes, chromene derivatives have been evaluated for their inhibitory effects on other enzymes relevant to disease. For example, some furochromone carbaldehydes and their hydrazone derivatives have been assessed as potential multi-target-directed ligands, showing inhibitory activity against cholinesterases (AChE and BChE) and β-secretase, enzymes implicated in Alzheimer's disease. nih.gov

Table 4: Enzyme Inhibitory Activity of Selected Chromene Derivatives

| Enzyme | Compound/Derivative Class | IC50/Inhibitory Activity | Reference |

|---|---|---|---|

| α-Glucosidase | Chromane analogs | More potent than acarbose; Ki = 51.30 μM for one analog | nih.gov |

| α-Glucosidase | Precocene-I | IC50 = 0.26 mg/mL | nih.gov |

| α-Amylase | 6-sulfonamide-2H-chromene derivatives | IC50 values as low as 1.08 ± 0.02 μM | rsc.org |

| Pancreatic Lipase | Chromane analogs | IC50 values between 28.32 and 55.8 µM | nih.gov |

| Cholinesterases (AChE, BChE) | Furochromone carbaldehydes and hydrazones | IC50 values in the range of 15.2–34.2 μM for AChE | nih.gov |

Structure-Activity Relationship (SAR) Studies on the this compound Scaffold and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective therapeutic agents. wikipedia.orgdrugdesign.orgspirochem.comnih.govcollaborativedrug.com For the this compound scaffold and its derivatives, SAR analyses have provided valuable insights into the structural features that govern their anticancer, antimicrobial, and enzyme-inhibiting properties.

In the context of anticancer activity, the substitution pattern on the chromene ring has been shown to be a key determinant of potency. rsc.org For instance, in a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives, the position of methoxy groups on the phenyl ring significantly impacted their anticancer potential. rsc.org Good activity was observed when the methoxy group was at the R2 or R3 position. rsc.org The presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on the 4th position of a triazole ring was found to be highly beneficial for the antifungal activity of a series of chromenol derivatives. nih.gov

For enzyme inhibition, SAR studies on 6-sulfonamide-2H-chromene derivatives as α-amylase inhibitors revealed that a 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative was the most active, while a 3-cyano-2-imino-2H-chromene-6-sulfonamide also showed strong activity. rsc.org This highlights the importance of the substituents at the 2, 3, and 6 positions of the chromene ring for this specific biological activity.

The development of SAR helps in identifying the pharmacophore, which is the essential arrangement of functional groups responsible for a particular biological activity. By modifying the non-essential parts of the molecule, properties such as potency, selectivity, and pharmacokinetic profiles can be optimized. spirochem.com

Modulatory Effects on Specific Cellular Pathways and Biological Targets (in vitro analysis)

The biological activities of this compound derivatives are a consequence of their interactions with specific cellular pathways and biological targets. In vitro analyses have begun to elucidate these molecular mechanisms.

As previously mentioned, a significant target for the anticancer activity of some chromene derivatives is the tubulin protein. rsc.orgrsc.org By binding to the colchicine site, these compounds disrupt microtubule polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govrsc.org This has been observed in various cancer cell lines, including breast cancer cells. nih.gov

In addition to tubulin, other cellular targets have been identified. Some spirobenzo[h]chromene and spirochromane derivatives have been shown to inhibit EGFR and B-RAF kinases, which are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. researchgate.net The inhibition of these kinases represents a promising strategy for cancer treatment.

Furthermore, some chromene derivatives have been found to induce apoptosis through the intrinsic pathway, characterized by an increase in reactive oxygen species (ROS) and the activation of caspases. benthamdirect.comnih.gov The modulation of apoptosis-related proteins, such as those in the Bcl-2 family, has also been implicated in the anticancer effects of certain 4H-chromenes. orientjchem.org

For derivatives with antidiabetic potential, the modulation of the PPAR-γ pathway has been observed. Some chromene-6-sulfonamide derivatives exhibited potential PPAR-γ transactivation activity, suggesting they may improve insulin (B600854) sensitivity and glucose metabolism. rsc.org

These in vitro studies provide a foundation for understanding the complex interactions of this compound derivatives with cellular machinery and pave the way for their further development as therapeutic agents.

Potential Research Applications of 6 Bromo 3,4 Dihydro 2h Chromen 2 Yl Methanol Scaffolds

Development as Research Probes or Ligands for Biochemical Studies

The (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol scaffold holds significant promise for the development of research probes and ligands for biochemical and pharmacological studies. Chromane (B1220400) and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. tandfonline.comnih.gov The presence of a bromine atom on the chroman ring can significantly influence the compound's biological activity and selectivity, making it a valuable tool for probing biological systems.

For instance, various brominated heterocyclic compounds have been investigated as potent and selective inhibitors of enzymes and protein-protein interactions. The chroman-4-one scaffold, closely related to the structure , has been identified as a basis for the development of selective inhibitors for enzymes like sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases. acs.org The substitution pattern, including the presence of electron-withdrawing groups like bromine, was found to be crucial for inhibitory potency. acs.org

Furthermore, chromane derivatives have shown promising antiprotozoal activity. nih.gov The this compound scaffold could serve as a starting point for the synthesis of novel antiprotozoal agents, where the bromine atom can be used to modulate activity and the methanol (B129727) group can be functionalized to improve pharmacokinetic properties or to attach fluorescent tags for imaging studies.

The inherent biological activities of the brominated chroman scaffold make it a compelling candidate for the development of chemical probes to investigate cellular pathways and disease mechanisms. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and target specificity.

| Potential Biochemical Target Class | Rationale based on Chroman Scaffold | Role of Bromine |

| Enzymes (e.g., Sirtuins) | Chroman-4-ones are known SIRT2 inhibitors. acs.org | Enhances binding affinity and selectivity. acs.org |

| Protozoal Parasites | Chromane derivatives exhibit antiprotozoal activity. nih.gov | Modulates potency against parasites like P. falciparum. nih.gov |

| Bacteria | Brominated chromenes show antibacterial properties. tandfonline.comtandfonline.com | Contributes to the antimicrobial effect. tandfonline.com |

| Cancer Cell Lines | Coumarin (B35378) and chromene derivatives have demonstrated antitumor activity. nih.govnih.gov | Can enhance cytotoxicity and selectivity. nih.gov |

Role as Key Intermediates in the Total Synthesis of Complex Natural Products or Advanced Organic Molecules

The this compound molecule is a versatile building block for the synthesis of more complex organic structures, including natural products. The chromene and chroman motifs are found in a variety of naturally occurring compounds with significant biological activities. rsc.orgresearchgate.net Strategies for the synthesis of these core structures are of great interest to organic chemists. rsc.org

The bromine atom on the aromatic ring of this compound serves as a synthetic handle for a variety of chemical transformations. This is particularly valuable in the context of total synthesis, where the late-stage functionalization of complex intermediates is often required. Common reactions that can be performed at the bromo-position include:

Palladium-catalyzed cross-coupling reactions: Suzuki, Stille, Heck, and Sonogashira couplings can be used to form new carbon-carbon bonds, allowing for the introduction of a wide range of substituents.

Buchwald-Hartwig amination: This reaction enables the formation of carbon-nitrogen bonds, introducing amine functionalities that are common in bioactive molecules.

Lithiation and subsequent reaction with electrophiles: This allows for the introduction of a variety of functional groups.

The methanol group at the 2-position of the chroman ring provides another point for diversification. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in ether or ester formation. This dual functionality makes this compound a highly valuable chiral building block for the asymmetric synthesis of complex molecules.

The synthesis of natural products often involves the assembly of several complex fragments. rsc.org A pre-functionalized chroman building block like this compound can significantly streamline the synthetic route to a target molecule containing this scaffold.

| Synthetic Transformation | Utility in Total Synthesis |

| Suzuki Coupling | Formation of biaryl linkages found in many natural products. |

| Sonogashira Coupling | Introduction of alkyne moieties for further elaboration. |

| Buchwald-Hartwig Amination | Synthesis of nitrogen-containing heterocyclic natural products. |

| Oxidation of Methanol | Access to chroman-2-carboxylic acid derivatives. |

Chemo- and Biosensor Applications Leveraging Structural Features

The structural and electronic properties of the this compound scaffold suggest its potential utility in the development of chemo- and biosensors. The chromene core, in particular, is known to be a part of various fluorescent dyes and probes. researchgate.net While the 3,4-dihydro-2H-chromen-2-yl)methanol itself is not inherently fluorescent, it can be chemically modified to create fluorescent sensors.

The development of optical sensors often relies on materials whose photophysical properties change in the presence of a specific analyte. mdpi.comnih.gov The chroman scaffold can be derivatized to incorporate fluorophores or chromophores. The bromine atom can be used to attach signaling units or recognition elements through cross-coupling reactions. The methanol group can serve as an anchor point for immobilization onto a solid support, such as a polymer film or nanoparticle, which is a common strategy in sensor design. mdpi.comnih.gov

Furthermore, the interaction of the chroman oxygen or other functional groups with metal ions or other analytes could potentially lead to changes in the electronic properties of the molecule, which could be detected by electrochemical or optical methods. The design of functionalized triazole derivatives, for example, has led to effective and sensitive chemosensors for a variety of analytes. nanobioletters.com A similar approach could be applied to the functionalization of the this compound scaffold.

The versatility of the scaffold allows for the design of sensors with tailored selectivity and sensitivity for a wide range of target molecules, including metal ions, anions, and biologically relevant molecules. nanobioletters.commdpi.com

| Sensor Type | Potential Role of the Scaffold |

| Optical Sensors | Can be derivatized to create fluorescent probes. researchgate.net |

| Electrochemical Sensors | The core can be functionalized with redox-active groups. |

| Biosensors | The methanol group can be used to attach biomolecules (e.g., enzymes, antibodies). |

Exploration in Material Science and Optics (e.g., as building blocks for functional polymers or advanced optical materials)

The this compound molecule possesses features that make it an attractive building block for the creation of functional polymers and advanced optical materials. illinois.edu The hydroxyl group of the methanol moiety can act as a monomer for polymerization reactions, such as polyesterification or polyetherification. This would allow for the incorporation of the brominated chroman unit into a polymer backbone.

Polymers containing such heterocyclic units may exhibit interesting optical, thermal, and electronic properties. The presence of the bromine atom can enhance properties such as refractive index and flame retardancy. The development of polymer-based composites for optical applications is an active area of research, with a focus on creating materials with tunable properties. mdpi.comresearchgate.netelsevier.com

Furthermore, the field of polymer-based tunable optical components is rapidly advancing. uni-jena.de Materials whose refractive index can be switched by external stimuli, such as light, are of particular interest. uni-jena.de The chromene scaffold is known to be photochromic in some derivatives, and while the 3,4-dihydro-2H-chromen-2-yl)methanol is not, its derivatives could be designed to exhibit such properties. The incorporation of this scaffold into a polymer matrix could lead to the development of novel photo-tunable materials.

The ability to create polymers with well-defined structures and properties is crucial for their application in advanced technologies. illinois.edu The use of functional monomers like this compound provides a pathway to novel polymeric materials with tailored characteristics for applications in optics, electronics, and beyond.

| Material Class | Potential Application | Key Structural Feature |

| Functional Polymers | High refractive index polymers, flame retardant materials. | Brominated aromatic ring. |

| Optical Composites | Components for optical sensors and devices. mdpi.comelsevier.com | Chroman scaffold with potential for optical activity. |

| Photo-tunable Materials | Switchable optical components. uni-jena.de | Potential for derivatization to photochromic systems. |

Conclusion and Future Perspectives in 6 Bromo 3,4 Dihydro 2h Chromen 2 Yl Methanol Research

Summary of Current Academic Understanding and Key Research Contributions

Direct research focused exclusively on (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol is limited. However, the academic understanding of this molecule is built upon a strong foundation of research into its constituent parts and closely related analogues.

The Chromane (B1220400) Scaffold : The chromane ring system is recognized as a "privileged scaffold" in drug discovery, meaning it is a structural framework capable of binding to a variety of biological targets. uevora.ptnih.govnih.govnih.gov Chromane-based structures are integral to numerous natural products (like Vitamin E) and synthetic compounds, exhibiting a wide range of pharmacological properties. uevora.ptcore.ac.uk Research has established the synthesis and importance of various chroman-4-ones, chroman-4-ols, and chroman-amines as valuable therapeutic candidates, particularly in the context of neurodegenerative diseases. uevora.ptcore.ac.uk

Halogenation at the 6-Position : The presence of a bromine atom at the 6-position of the chromane ring is a key feature. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom can influence factors such as lipophilicity, metabolic stability, and binding affinity. Studies on related bromo-substituted coumarins and chromenes have demonstrated significant biological activities, including antimicrobial and anticancer properties. nih.govresearchgate.netmdpi.com Furthermore, the bromine atom provides a reactive "handle" for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries.

The 2-Hydroxymethyl Group : The (chromen-2-yl)methanol moiety, which defines the compound as a chromanol, is crucial for its potential interactions with biological targets. The primary alcohol group can act as both a hydrogen bond donor and acceptor, which is critical for anchoring the molecule within the active site of an enzyme or receptor.

Key research contributions in the broader field have established robust synthetic routes to chromane and coumarin (B35378) cores and have characterized their structures extensively using techniques like NMR, IR, mass spectrometry, and X-ray crystallography for related compounds. scielo.org.zaresearchgate.netnih.govnih.gov For instance, the crystal structures of several (6-bromo-2-oxo-2H-chromen-4-yl)methyl derivatives have been resolved, confirming the planarity and chemical stability of the 6-bromo-chromene system. researchgate.netnih.gov

Emerging Research Areas and Unexplored Potentials for Halogenated Chromanols

The future of halogenated chromanols like this compound is promising, with several emerging areas of research poised for exploration. The unique combination of the chromane scaffold and a halogen substituent opens doors to novel therapeutic applications.

Table 1: Investigated Biological Activities of Chromane Derivatives

| Therapeutic Area | Specific Target/Activity | Representative Chromane Class |

|---|---|---|

| Neurodegenerative Diseases | Butyrylcholinesterase (BuChE) Inhibition | gem-dimethylchroman-4-ol |

| Monoamine Oxidase (MAO-B) Inhibition | Chromanone derivatives | |

| Cancer | Antiproliferative Activity | Pyrazolo[1,5-a]pyrimidine-substituted chromen-2-ones |

| Infectious Diseases | Antimicrobial Activity | Bromo-acetyl-chromen-2-one derivatives |

Neuroprotection : Chromane derivatives have shown significant promise as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases, such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO). uevora.ptnih.govcore.ac.uk Future research could investigate whether the bromine atom on the chromanol scaffold enhances potency or selectivity for these neurological targets.

Oncology : The antiproliferative activity of coumarin and chromane derivatives against various cancer cell lines is an area of intense investigation. nih.gov Studies on 6-bromo-2H-chromen-2-one derivatives linked to other heterocyclic systems have revealed promising antitumor activity against liver carcinoma cells. nih.gov The potential of this compound as a standalone anticancer agent or as a synthetic intermediate remains a key unexplored avenue.

Anti-inflammatory and Antioxidant Agents : The chromane structure is famously associated with the antioxidant properties of Vitamin E. Investigating the radical scavenging and anti-inflammatory potential of halogenated chromanols could yield novel compounds for treating conditions related to oxidative stress.

Future Methodological Advancements in Synthesis, Characterization, and Biological Evaluation

To fully unlock the potential of this compound and its analogues, advancements in synthetic, analytical, and evaluative methodologies are essential.

Synthesis : While classical methods for chromane synthesis are well-documented, future efforts should focus on more efficient and stereoselective approaches. rsc.org This includes the development of asymmetric catalytic methods to control the chirality at the C2 position, which is critical for biological activity. Microwave-assisted synthesis and flow chemistry could also be employed to accelerate the production and diversification of chromanol libraries.

Characterization : Advanced characterization techniques will be pivotal. Beyond standard spectroscopy, methods like 2D NMR can elucidate complex structures, while X-ray crystallography can determine the absolute stereochemistry of chiral centers. These definitive structural insights are crucial for understanding structure-activity relationships (SAR).

Biological Evaluation : The initial screening of compounds should move towards high-throughput screening (HTS) against diverse target panels. youtube.com For promising "hits," subsequent evaluation should involve detailed cell-based assays to probe mechanisms of action, followed by preclinical studies.

Prospects for Novel In Vitro Biological Target Identification and Therapeutic Lead Discovery within the Chromane Class

The designation of the chromane scaffold as "privileged" suggests that this compound could interact with numerous, potentially novel, biological targets. nih.gov Identifying these targets is a critical step in therapeutic lead discovery.

Computational and Cheminformatic Approaches : Molecular docking simulations can predict the binding modes and affinities of chromanols with known protein structures, helping to prioritize targets. nih.gov Furthermore, cheminformatics systems like the Scaffold Identification and Naming System (SCINS) can help organize chemical libraries and identify scaffolds that are selective for particular targets. chemrxiv.org

Target Deconvolution : For compounds that show interesting activity in phenotypic screens (where the target is unknown), modern chemical biology techniques can be used for target identification. Methods such as affinity-based protein profiling and thermal proteome profiling can pinpoint the specific protein(s) a compound binds to within a cell.

Lead Optimization : Once a lead compound and its target are identified, the chromane scaffold provides a versatile template for optimization. The bromine at the 6-position and the alcohol at the 2-position are ideal points for synthetic modification to improve potency, selectivity, and drug-like properties, accelerating the journey from a laboratory hit to a potential clinical candidate. youtube.com

Q & A

Q. What are the common synthetic routes for preparing (6-Bromo-3,4-dihydro-2H-chromen-2-yl)methanol?

Answer: The compound is typically synthesized via halogenation and oxidation steps. One method involves bromination of a chromene precursor using bromine or N-bromosuccinimide (NBS) under acidic conditions (e.g., acetic acid or chloroform), followed by oxidation with agents like 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane under reflux . Yields vary depending on reaction optimization (e.g., 72% with NaH/DMF in inert atmospheres) .

Key Reaction Table:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂/NBS in CH₃COOH/CHCl₃ | Variable | |

| Oxidation | mCPBA in CH₂Cl₂, reflux | ~70% |

Q. How is the compound characterized structurally after synthesis?

Answer: Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to verify substituent positions and stereochemistry .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX programs) resolves bond lengths and angles (e.g., monoclinic P2₁/n space group, β = 93.5°) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 281.1 [M+1] for brominated derivatives) .

Q. What biological activities are associated with this compound?

Answer: Preliminary studies suggest:

- Antimicrobial activity : Inhibition of bacterial enzymes via bromine’s electrophilic interactions .

- Anticancer potential : Apoptosis induction in cancer cell lines (mechanism under investigation) .

- Neuropharmacological applications : Structural analogs show activity in CNS-targeted drug discovery .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

Answer: Contradictions in spectral data (e.g., unexpected splitting or shifts) may arise from impurities or stereochemical complexities. Strategies include:

Q. What strategies optimize reaction yields in multi-step syntheses?

Answer:

Q. How does bromine substitution impact bioactivity compared to chloro/fluoro analogs?

Answer: Bromine’s larger atomic radius and lower electronegativity enhance:

- Lipophilicity : Improved membrane permeability in cellular assays .

- Binding affinity : Stronger van der Waals interactions with hydrophobic enzyme pockets (e.g., CYP450 inhibition) .

- Metabolic stability : Reduced dehalogenation rates compared to chloro derivatives .

Comparative Bioactivity Table:

| Halogen | IC₅₀ (Antimicrobial) | LogP | Reference |

|---|---|---|---|

| Br | 12 µM | 2.8 | |

| Cl | 18 µM | 2.3 | |

| F | 25 µM | 1.9 |

Q. What computational tools are recommended for structural refinement?

Answer:

Q. How can researchers address low purity in final products?

Answer:

Q. What are the safety protocols for handling brominated chromenols?

Answer:

Q. How to analyze reaction kinetics for brominated intermediates?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.